(R)-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanaminehcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The compound features a cyclopropyl group attached to a methanamine backbone, with additional chloro and fluoro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: Cyclopropanation reactions are commonly employed, often using diazo compounds or ylides as intermediates.
Introduction of the Chloro and Fluoro Substituents: Halogenation reactions are used to introduce the chloro and fluoro groups onto the phenyl ring.
Formation of the Methanamine Backbone: This step involves the alkylation of amines or the reduction of nitriles to form the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and halogenation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanamine group.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while cycloaddition reactions can produce complex cyclic structures .
Wissenschaftliche Forschungsanwendungen
®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Cyclopropyl (2-fluorophenyl)methanamine hydrochloride
- ®-Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Uniqueness
®-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the cyclopropyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H11ClFN |
---|---|
Molekulargewicht |
199.65 g/mol |
IUPAC-Name |
(R)-(2-chloro-5-fluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H11ClFN/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m1/s1 |
InChI-Schlüssel |
YOIPZVCJISIFTN-SNVBAGLBSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=C(C=CC(=C2)F)Cl)N |
Kanonische SMILES |
C1CC1C(C2=C(C=CC(=C2)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.